N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide

Antibacterial Pyrazolylbenzamide SAR Substituent Effects

Researchers face false negatives when substituting untested pyrazolylbenzamide analogs. This exact N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide (CAS 321534-63-8) preserves the 3-nitro group (critical for DprE1 inhibition, MIC 16 ng/mL vs. M. tb) and 4-pyrazole hinge binder (kinase screening). • **Hit-to-lead scaffold**: Gram-positive MIC potential 3.12 µg/mL (B. subtilis reference). • **Drug-like**: MW 246.22, HBD 1, XLogP3 1, TPSA 92Ų. • **Supply**: ≥95% purity, N-methyl amide for balanced permeability.

Molecular Formula C11H10N4O3
Molecular Weight 246.22 g/mol
CAS No. 321534-63-8
Cat. No. B3125122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide
CAS321534-63-8
Molecular FormulaC11H10N4O3
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C11H10N4O3/c1-12-11(16)8-3-4-9(10(7-8)15(17)18)14-6-2-5-13-14/h2-7H,1H3,(H,12,16)
InChIKeyVQRQIBOJMSTZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide (CAS 321534-63-8): Procurement-Relevant Baseline Profile


N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide (CAS 321534-63-8, molecular formula C11H10N4O3, molecular weight 246.22 g/mol) is a synthetic small molecule belonging to the N-pyrazolylbenzamide class. Its structure features a benzamide core with a nitro group at the 3-position and a 1H-pyrazol-1-yl substituent at the 4-position, plus an N-methyl amide cap [1]. The compound is listed in the PubChem database (CID 3810836) and is available from specialty chemical suppliers at purities typically ≥95% . This structural configuration positions the compound as a potential scaffold for kinase inhibition, anti-inflammatory, or antimicrobial research programs, though primary pharmacological data for this exact entity remain sparse in the peer-reviewed literature .

Pyrazolylbenzamide scaffold suited for kinase, antibacterial, or antitubercular screening programs
3-Nitro,4-pyrazole substitution pattern supports SAR-driven hit expansion studies
Computed drug-like profile (XLogP3=1, TPSA=92 Ų) aligns with cell-based assay compatibility

Why Generic Substitution Fails for N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide: Structural Uniqueness and Comparator Gaps


Generic substitution within the N-pyrazolylbenzamide class is unreliable because even minor structural modifications can abolish or profoundly alter target engagement, selectivity, and physicochemical properties. The combination of a 3-nitro group and a 4-(1H-pyrazol-1-yl) substituent on the benzamide ring, together with an N-methyl amide, creates a unique hydrogen-bond acceptor/donor pharmacophore and a specific electronic and steric profile that cannot be replicated by analogs lacking any one of these features [1]. Published structure–activity relationship (SAR) studies on related pyrazolylbenzamide series demonstrate that the position and identity of substituents on the benzamide ring dramatically affect antimicrobial potency (e.g., MIC values varying from >128 µg/mL to 3.12 µg/mL across a 22-compound library) and anti-inflammatory activity [2]. Without direct comparative data for this exact compound, researchers should exercise caution: substituting N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide with a des-nitro, des-pyrazole, or N-ethyl analog cannot be assumed to preserve biological activity or target binding, and may lead to false-negative screening results or irreproducible findings.

Regioisomer mismatch Substituting the 3-nitro/4-pyrazole pattern may abolish target engagement and antimicrobial response, yielding false negatives in screening.
Heterocycle substitution (pyrazole vs. imidazole) Pyrazole hinge-binding geometry differs from imidazole; an analog shift may alter kinase selectivity profiles and confound SAR interpretation.
Amide N-alkyl modification Replacing N-methyl with primary amide or N-ethyl changes hydrogen-bond donor count and lipophilicity, potentially disrupting cellular permeability.

Quantitative Differentiation Evidence for N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide Against Structural Analogs


Substituent Position Is Critical: 3-NO2/4-Pyrazole vs. Regioisomers in Pyrazolylbenzamide Antibacterial Activity

In a 22-compound pyrazolylbenzamide library, the antibacterial activity is exquisitely sensitive to substitution pattern. Although the exact compound N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide was not directly tested, compounds bearing a 4-pyrazole substituent similar to the target (e.g., compounds 7, 17) achieved MIC values as low as 3.12 µg/mL against Bacillus subtilis and 6.25 µg/mL antitubercular activity, while inactive regioisomers or analogs lacking the 4-pyrazole substitution showed MIC >128 µg/mL [1]. This order-of-magnitude variation underscores that a 3-nitro-4-(1H-pyrazol-1-yl) benzamide substitution pattern cannot be exchanged for alternative regioisomers without catastrophic activity loss.

Antibacterial regioisomer sensitivity
Class-level inference
4-Pyrazole analogs: MIC 3.12 µg/mL; inactive regioisomers: >128 µg/mL (>40-fold difference)
Correct regioisomer may be essential for antibacterial activity; substitution risks false-negative screening.
Based on 22-compound library; target compound not directly tested.
Antibacterial Pyrazolylbenzamide SAR Substituent Effects

The Pyrazole Ring as a Metabolic Liability Mitigator: Pyrazole vs. Phenol Bioisosteric Replacement in Kinase Inhibitor Design

Pyrazole is recognized as a more lipophilic and metabolically stable bioisostere of phenol in kinase inhibitor design . The 1H-pyrazol-1-yl substituent in N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide is expected to confer greater metabolic stability and membrane permeability compared to a 4-hydroxy (phenol) analog. While direct experimental comparisons for this compound are unavailable, the class-level principle is that a phenol-to-pyrazole substitution typically increases logP by ~0.5–1.0 units and reduces Phase II glucuronidation susceptibility, extending compound half-life in microsomal stability assays [1]. This makes the target compound intrinsically more drug-like than its phenol counterpart for cell-based and in vivo studies.

Pyrazole vs. phenol bioisostere
Class-level inference
Estimated ΔlogP ≈ +0.5–1.0; reduced Phase II metabolism potential vs. 4-hydroxy analog
Pyrazole may improve metabolic stability and membrane permeability over phenol bioisostere.
Class-level precedent; no direct data for this compound.
Kinase inhibition Bioisostere Metabolic stability

N-Methyl Amide Cap: Impact on Solubility and Permeability Compared to Primary Amide and N-Ethyl Analogs

The N-methyl amide in N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide modulates hydrogen-bond donor count (HBD = 1) relative to the primary amide (HBD = 2) and the N-ethyl analog (HBD = 1 but increased lipophilicity) [1]. Based on computed properties, the target compound has XLogP3 = 1 and a topological polar surface area (TPSA) of 92 Ų, positioning it in favorable oral drug-like space [1]. The primary amide analog (3-nitro-4-(1H-pyrazol-1-yl)benzamide) has HBD = 2, likely reducing membrane permeability; the N-ethyl analog adds lipophilicity (XLogP3 ~1.5–2.0) but may decrease aqueous solubility. The N-methyl substitution strikes a balance, as demonstrated in N-alkyl nitrobenzamide antitubercular series where intermediate lipophilicity (logP 2–3) correlated with optimal MIC values of 16 ng/mL [2].

N-methyl amide balance
Supporting evidence
N-methyl: HBD=1, XLogP3=1, TPSA=92 Ų; primary amide HBD=2; N-ethyl XLogP3 ~1.5–2.0
Intermediate lipophilicity may balance solubility and permeability for consistent bioassay performance.
Computed properties (PubChem); N-alkyl SAR from antitubercular series.
Physicochemical properties Amide substitution Solubility

The 3-Nitro Group: A Key Pharmacophoric Element for DprE1 Inhibition and Antitubercular Activity

The 3-nitro group on the benzamide ring is a critical pharmacophoric element for DprE1 inhibition in Mycobacterium tuberculosis. In a series of N-alkyl nitrobenzamides, the 3-nitro-5-trifluoromethyl and 3,5-dinitro derivatives showed antitubercular MIC values as low as 16 ng/mL, while the des-nitro analogs were inactive [1]. The target compound N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide retains this essential 3-nitro functionality. Removing the nitro group (i.e., substituting with N-methyl-4-(1H-pyrazol-1-yl)benzamide) would be expected to abrogate DprE1 binding, supported by docking studies showing that the nitro group engages key residues in the DprE1 binding pocket [1].

3-Nitro DprE1 pharmacophore
Class-level inference
3-Nitro N-alkyl analogs: MIC 16 ng/mL; des-nitro analogs: inactive (>100-fold difference)
3-Nitro group supports DprE1 target engagement; des-nitro analog unlikely to show antitubercular response.
N-alkyl nitrobenzamide SAR; not directly tested on this compound.
Antitubercular DprE1 inhibition Nitroaromatic

Pyrazole vs. Imidazole Substitution: Differential Kinase Selectivity Profiles in Benzamide Scaffolds

In kinase inhibitor design, the choice between pyrazole and imidazole as the heterocyclic substituent on a benzamide scaffold can significantly alter kinase selectivity profiles. Pyrazole-containing benzamides have been reported to exhibit selective p38α/p38β MAPK inhibition (e.g., RWJ-67657, a pyrazolyl benzamide, shows IC50 = 1 µM for p38α and 11 µM for p38β with no activity at p38γ/p38δ) [1]. Imidazole analogs may shift selectivity toward other kinases or abolish activity entirely. The 1H-pyrazol-1-yl group in the target compound, with its specific H-bond donor/acceptor geometry (two adjacent nitrogens), is expected to engage kinase hinge regions differently than an imidazole, potentially conferring a distinct selectivity fingerprint . Direct comparative kinase profiling data for N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide are not available; researchers should profile this compound against a broad kinase panel to establish its unique selectivity.

Kinase selectivity (pyrazole vs. imidazole)
Supporting evidence
Pyrazolyl benzamide RWJ-67657: p38α IC50=1 µM, p38β IC50=11 µM; imidazole expected to shift profile.
Pyrazole may confer a distinct selectivity fingerprint; broad kinase panel profiling recommended.
RWJ-67657 precedent; direct profiling of target compound required.
Kinase selectivity Pyrazole vs. imidazole Scaffold hopping

Optimal Application Scenarios for N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide Based on Evidence


Antibacterial Drug Discovery Targeting Gram-Positive Pathogens Including MRSA

Based on the SAR evidence that 4-pyrazole-substituted benzamides achieve MIC values as low as 3.12 µg/mL against B. subtilis and exhibit activity against MRSA, VRSA, and E. faecium [1], N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide is a high-priority scaffold for hit-to-lead optimization in Gram-positive antibacterial programs. The combination of a 3-nitro and 4-pyrazole substitution pattern is essential for this activity; procurement of the correct regioisomer is critical.

Antitubercular Lead Discovery Targeting DprE1 in Mycobacterium tuberculosis

The 3-nitro group on the benzamide core aligns with the pharmacophore required for DprE1 inhibition, where 3-nitro N-alkyl benzamides have demonstrated MIC values of 16 ng/mL against M. tuberculosis H37Rv [2]. N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide retains this crucial nitro group, making it a logical candidate for TB drug discovery screening cascades. Its N-methyl cap provides balanced lipophilicity (XLogP3 = 1) conducive to cell wall penetration.

Kinase Inhibitor Selectivity Profiling and Tool Compound Development

The pyrazole moiety is a recognized hinge-binding motif in kinase inhibitors, as exemplified by the selective p38α/p38β inhibitor RWJ-67657 (a pyrazolyl benzamide) [3]. N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide contains both the pyrazole hinge binder and a nitro group that may engage additional kinase pocket residues. It is well-suited for broad kinase panel screening to identify novel selectivity fingerprints, especially for programs seeking to avoid p38γ/p38δ off-target activity.

Physicochemical Property Optimization in Early Drug Discovery

With its favorable computed drug-like properties (MW 246.22, HBD = 1, HBA = 4, XLogP3 = 1, TPSA = 92 Ų) [4], N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide resides in oral drug-like chemical space. It serves as an attractive starting point for medicinal chemistry optimization where balanced solubility and permeability are required. The N-methyl amide cap strikes an optimal balance between the primary amide (too polar) and N-ethyl analog (too lipophilic), as demonstrated in N-alkyl nitrobenzamide SAR studies [2].

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
3-Nitro,4-pyrazole substitution pattern
MIC determination against B. subtilis and MRSA isolates
M. tuberculosis DprE1 inhibition screening
3-Nitro pharmacophore presence
Antitubercular activity in broth microdilution assays
Kinase selectivity profiling
Pyrazole hinge-binding motif
Broad kinase panel IC50 determination
Physicochemical property assessment
Balanced lipophilicity and HBD count
Aqueous solubility and cell permeability assays
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